molecular formula C12H12BrN3O2 B14089336 Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate

Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate

Cat. No.: B14089336
M. Wt: 310.15 g/mol
InChI Key: YVOSXKKRVVUBAP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of the Azide: The starting material, 2-bromoaniline, is converted to 2-bromoazide through diazotization followed by azidation.

    Cycloaddition Reaction: The 2-bromoazide is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole intermediate is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

Major Products:

    Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of oxidized triazole compounds.

    Reduction: Formation of reduced triazole compounds.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is largely dependent on its specific application. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can influence the compound’s solubility and bioavailability. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

    Ethyl 1-(2-bromophenyl)-5-phenyl-1,2,3-triazole-4-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 1-(2-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness: Ethyl 1-(2-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is unique due to the specific combination of substituents on the triazole ring. The presence of the bromophenyl group can enhance its reactivity and binding properties, while the methyl and ethyl ester groups can influence its solubility and stability. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-3-18-12(17)11-8(2)16(15-14-11)10-7-5-4-6-9(10)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOSXKKRVVUBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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